

L-368,899 hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768364

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L-368,899 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has made it a valuable tool in pharmacological research, particularly in studies related to uterine contractility, social behavior, and other oxytocin-mediated physiological processes. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with **L-368,899 hydrochloride**.

Chemical Structure and Properties

L-368,899 hydrochloride is a complex small molecule with the systematic IUPAC name (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride.[1] Its chemical and physical properties are summarized in the table below.



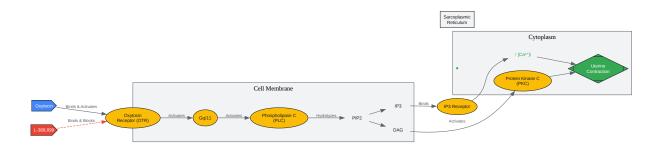
Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamidehydrochloride	[1]
CAS Number	160312-62-9	[1]
Molecular Formula	C26H43CIN4O5S2	[1]
Molecular Weight	591.22 g/mol	
SMILES String	O=C(INVALID-LINKCCS(C) (=O)=O)N[C@H]1C[C@H]2CC [C@@]1(C2(C)C)CS(N3CCN(C4=C(C)C=CC=C4)CC3) (=O)=O.Cl	
Physical Form	Solid	
Purity	≥98%	
Solubility	Soluble in DMSO and water	

Mechanism of Action: Oxytocin Receptor Antagonism

L-368,899 hydrochloride functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately results in smooth muscle contraction, such as in the uterus.



L-368,899, by binding to the OTR, prevents oxytocin from initiating this signaling cascade, thereby inhibiting its physiological effects.



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Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Pharmacological Properties

The pharmacological profile of **L-368,899 hydrochloride** has been characterized through various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency



Parameter	Species/Tissue	Value	Reference(s)
IC ₅₀ (Oxytocin Receptor)	Human Uterus	26 nM	
IC ₅₀ (Oxytocin Receptor)	Rat Uterus	8.9 nM	
pA ₂ (Oxytocin-induced contraction)	Isolated Rat Uterus	8.9	-
IC ₅₀ (Vasopressin V _{1a} Receptor)	Not Specified	370 nM	-
IC ₅₀ (Vasopressin V ₂ Receptor)	Not Specified	570 nM	-

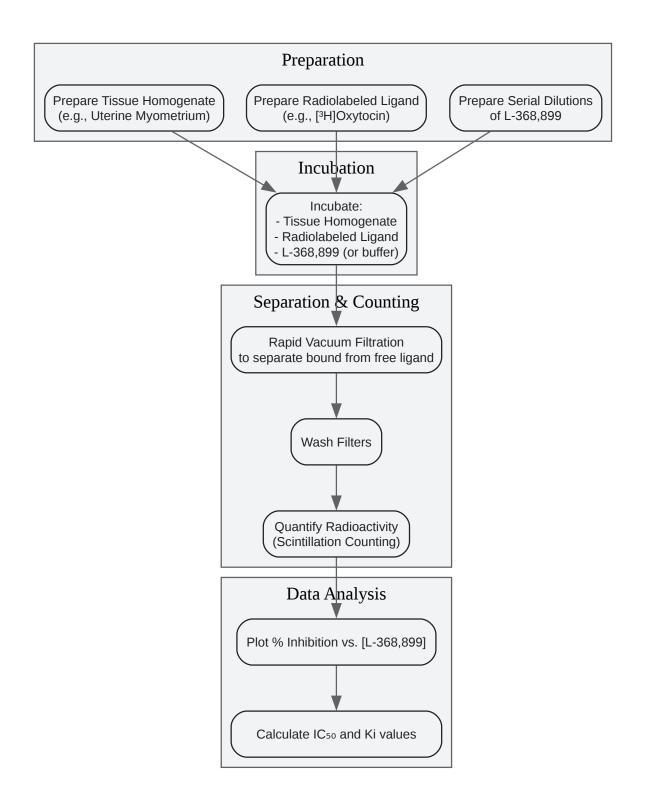
In Vivo Efficacy

Parameter	Species	Route	Value	Reference(s)
ED ₅₀ (Oxytocin- induced contraction)	Rat	Intravenous (i.v.)	0.35 mg/kg	

Experimental Protocols Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of **L-368,899 hydrochloride** to the oxytocin receptor using a competitive radioligand binding assay.





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Caption: Workflow for Radioligand Binding Assay.



Methodology:

- Tissue Preparation: Uterine myometrial tissue from a suitable species (e.g., rat or human) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Assay Setup: The assay is typically performed in microtiter plates. To each well, the following are added in order:
 - Assay buffer
 - A fixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [3H]oxytocin).
 - Increasing concentrations of L-368,899 hydrochloride (the competitor). For determining total binding, buffer is added instead of the competitor. For non-specific binding, a high concentration of unlabeled oxytocin is added.
 - The membrane preparation.
- Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
 The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each concentration of L-368,899 is determined. These data are then plotted against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.



In Vitro Uterine Contraction Assay

This protocol describes the general methodology for assessing the inhibitory effect of **L-368,899 hydrochloride** on oxytocin-induced uterine contractions in an isolated organ bath system.

Methodology:

- Tissue Preparation: A segment of the uterus is obtained from a suitable animal model (e.g., a rat in estrus). The uterine horn is dissected and cut into longitudinal strips.
- Organ Bath Setup: The uterine strips are mounted in an organ bath containing a
 physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and
 continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is
 attached to a fixed hook, and the other end is connected to an isometric force transducer to
 record contractile activity.
- Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until regular, spontaneous contractions are observed.
- Oxytocin-Induced Contractions: A cumulative concentration-response curve to oxytocin is generated to determine the EC₅₀ (the concentration of oxytocin that produces 50% of the maximal contractile response).
- Antagonism Assay (pA₂ Determination): The tissue is pre-incubated with a specific concentration of L-368,899 hydrochloride for a set period. A second cumulative concentration-response curve to oxytocin is then generated in the presence of the antagonist. This process is repeated with several different concentrations of L-368,899.
- Data Analysis: The magnitude of the rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Synthesis Overview

The synthesis of L-368,899 involves a multi-step process. A key step in the synthesis is the formation of the amide bond between the bicyclo[2.2.1]heptane core and the amino acid



derivative. A general method for this type of amide bond formation involves the use of a coupling reagent, such as a carbodiimide (e.g., EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The reaction is typically carried out in a two-phase solvent system of water and an immiscible organic solvent.

Conclusion

L-368,899 hydrochloride is a well-characterized and highly selective oxytocin receptor antagonist. Its robust pharmacological profile and oral bioavailability have established it as a critical research tool for investigating the multifaceted roles of the oxytocin system in both central and peripheral physiological processes. The experimental protocols detailed herein provide a foundation for the continued exploration of this compound's therapeutic potential and its utility in advancing our understanding of oxytocin signaling.

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References

- 1. benchchem.com [benchchem.com]
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